3-甲醛基-4-羟基苯硼酸

描述

3-Formyl-4-hydroxyphenylboronic acid is a compound with the molecular formula C7H7BO4 and a molecular weight of 165.94 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is a fluorescent compound that can be used as a supplement for the detection of trace levels of salicylaldehyde .

Synthesis Analysis

Boronic acids, including 3-Formyl-4-hydroxyphenylboronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

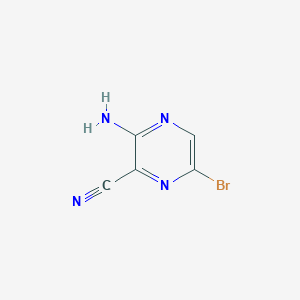

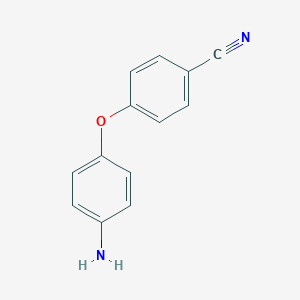

The InChI code for 3-Formyl-4-hydroxyphenylboronic acid is 1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H . The Canonical SMILES for this compound is B(C1=CC(=C(C=C1)O)C=O)(O)O .

Physical And Chemical Properties Analysis

3-Formyl-4-hydroxyphenylboronic acid has a molecular weight of 165.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 166.0437389 g/mol and its monoisotopic mass is also 166.0437389 g/mol . The topological polar surface area of the compound is 77.8 Ų .

科学研究应用

生物正交偶联反应

3-甲醛基-4-羟基苯硼酸在生物正交偶联反应中起着重要作用。Dilek et al. (2015)的研究表明,在中性水溶液中将2-甲醛基苯硼酸与其他化合物结合会产生稳定的产物,对蛋白质共轭很有用。这种反应对蛋白质的官能团是正交的,特别适用于在生理兼容条件下的偶联。

振动光谱研究

该化合物已成为振动光谱研究的对象,为了解其分子结构提供了见解。Sert等人(2013年)对3-羟基苯硼酸进行了研究,使用从头算哈特里-福克和密度泛函理论方法分析了其分子结构、振动频率和电子密度云。这项研究有助于了解该化合物的物理和化学性质 (Sert, Ucun, & Böyükata, 2013)。

抗真菌活性

Borys等人(2019年)探讨了甲醛基苯硼酸的抗真菌活性,包括3-甲醛基-4-羟基苯硼酸的衍生物。他们的研究发现,这些化合物对各种真菌菌株具有活性,包括曲霉和白念珠菌,表明其在治疗应用中具有潜力 (Borys et al., 2019)。

分子对接研究

Tanış等人(2020年)对3-甲醛基苯硼酸进行了构象、结构、振动、电子和分子对接研究。他们利用傅里叶变换红外光谱和拉曼光谱进行分析。他们的研究结果包括有关该化合物与抗凋亡蛋白的反应性和相互作用的见解,暗示了其在靶向治疗中的潜力 (Tanış, Kurt, Yalçın, & Ercan, 2020)。

电化学传感器开发

Li等人(2014年)研究了3-羟基苯硼酸在开发葡萄糖检测的电化学传感器中的应用。他们的研究表明,该化合物在创建对生物分子敏感和特异的传感器方面具有潜力 (Li, Liu, Wang, Yang, & Zheng, 2014)。

安全和危害

未来方向

The future directions for the study of 3-Formyl-4-hydroxyphenylboronic acid and other boronic acids are promising. Given the diverse biological activities of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

作用机制

Target of Action

3-Formyl-4-hydroxyphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It is known to target serine proteases and kinase enzymes , which play a crucial role in the growth, progression, and metastasis of tumor cells . It also has a binding affinity with anti-apoptotic proteins .

Mode of Action

The compound interacts with its targets through the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 3-Formyl-4-hydroxyphenylboronic acid is the Suzuki–Miyaura coupling pathway . This pathway allows the formation of carbon-carbon bonds, which are crucial for the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of 3-Formyl-4-hydroxyphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of various organic compounds, including inhibitors of serine proteases and kinase enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Formyl-4-hydroxyphenylboronic acid. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign .

属性

IUPAC Name |

(3-formyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMMKUWINZXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-hydroxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The paper discusses a Salen-based covalent organic polymer (COP) for metal ion detection. What is the role of 3-Formyl-4-hydroxyphenylboronic acid in the synthesis of this COP?

A1: While the paper itself doesn't explicitly mention the use of 3-Formyl-4-hydroxyphenylboronic acid, it highlights the importance of boronic acid derivatives in similar COPs. These boronic acid groups can act as binding sites for metal ions due to their ability to form reversible covalent bonds with Lewis bases. [] This interaction forms the basis of the sensing mechanism, as the binding of metal ions can alter the fluorescence properties of the COP.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)